N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a heteropolycyclic compound featuring a fused triazolopyridine core substituted with a trifluoromethyl group at position 6. The structure is further functionalized via a methyl linker to a benzo[d]thiazole-2-carboxamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzo[d]thiazole moiety may contribute to target binding through π-π stacking or hydrogen bonding interactions .
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5OS/c17-16(18,19)9-4-3-7-24-12(22-23-13(9)24)8-20-14(25)15-21-10-5-1-2-6-11(10)26-15/h1-7H,8H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTJMYOUVJRTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding, given their ability to accept and donate hydrogen bonds. This allows them to make specific interactions with different target receptors.
Biochemical Pathways
Triazole compounds are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar triazolothiadiazine derivatives. These studies can provide valuable insights into the potential ADME properties of related compounds.
Biological Activity
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- Triazole Ring : Contributes to the biological activity through interactions with biological targets.
- Thiazole Moiety : Known for its role in various pharmacological activities.
Molecular Formula : C13H11F3N6O2
Molecular Weight : 336.26 g/mol
Research indicates that the compound exhibits various mechanisms of action, including:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to disease processes, particularly in viral and bacterial infections.
- Modulation of Cellular Pathways : The compound has been shown to influence pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
Antiviral Activity
Studies have demonstrated that derivatives of this compound exhibit antiviral properties against various viruses. For instance:
- EC50 Values : Some derivatives showed EC50 values ranging from 0.20 to 0.35 μM against specific viral targets, indicating potent antiviral activity .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties:
- Inhibition Assays : Compounds similar to this compound have shown significant inhibition against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against bacterial strains. Studies have shown that derivatives containing the triazole ring exhibit potent antibacterial activity. For instance, compounds derived from similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 5f | Antitubercular | 50 | |
| Compound d1 | Antibacterial | 32 | |
| Compound d6 | Antifungal | 25 |
Anticancer Potential
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide has shown promise in anticancer research. The triazole moiety is known for its ability to inhibit various cancer cell lines. For example, studies have indicated that related compounds can effectively inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .
Table 2: Anticancer Activity of Related Compounds
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are largely attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds can bind effectively to key enzymes involved in bacterial resistance and cancer cell proliferation. For instance, molecular modeling has indicated strong binding affinities to targets such as leucyl-tRNA synthetase and estrogen receptors .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that integrate various chemical transformations including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structural integrity and purity of synthesized compounds .
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) undergoes characteristic reactions, including hydrolysis and nucleophilic substitutions. In acidic or basic conditions, the amide bond can hydrolyze to form benzo[d]thiazole-2-carboxylic acid and the corresponding amine derivative .
This reactivity is critical for prodrug strategies or derivatization .
Electrophilic Substitution on the Triazolo-Pyridine Ring
The electron-deficient triazolo[4,3-a]pyridine ring undergoes electrophilic substitution at specific positions. The trifluoromethyl group at C8 directs incoming electrophiles to the C6 position due to its strong electron-withdrawing effect .
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6 | 6-Nitro-8-(trifluoromethyl)-triazolo-pyridine derivative |
| Halogenation | Cl₂/FeCl₃, CH₂Cl₂ | C6 | 6-Chloro substitution |
The methylene bridge (–CH₂–) between the triazolo-pyridine and carboxamide groups remains inert under these conditions .
Oxidation of the Thiazole Ring
The benzo[d]thiazole moiety can undergo oxidation at the sulfur atom. Strong oxidizing agents convert the thiazole ring to a sulfoxide or sulfone .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| m-CPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, RT, 4 hr | Benzo[d]thiazole-2-carboxamide sulfoxide |
| H₂O₂/AcOH | 50°C, 6 hr | Benzo[d]thiazole-2-carboxamide sulfone |
These modifications alter electronic properties and bioavailability .
Functionalization of the Methylene Bridge
The –CH₂– linker can participate in nucleophilic substitutions or radical reactions. For example:
| Reaction | Reagents | Mechanism | Product |
|---|---|---|---|
| Bromination | NBS (N-bromosuccinimide), AIBN | Radical bromination | –CH₂Br substitution |
| Alkylation | R-X (alkyl halide), K₂CO₃ | Nucleophilic displacement | Secondary amine derivatives |
This enables the introduction of alkyl/aryl groups for structure-activity studies .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable modifications of the triazolo-pyridine core. Suzuki-Miyaura couplings at C6 (after halogenation) are feasible :
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 80°C, 12 hr | Biaryl derivatives at C6 |
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with the carboxamide group being the most thermally labile . Photolytic studies show no degradation under UV light (λ = 254 nm) over 24 hours, suggesting stability in light-exposed environments .
Key Research Findings
-
Synthetic Flexibility : The compound’s modular structure allows for late-stage diversification via cross-coupling or functional group interconversion .
-
Metabolic Stability : The trifluoromethyl group and fused triazolo-pyridine ring reduce oxidative metabolism in hepatic microsomes .
-
Biological Relevance : Analogous triazolo-pyridine carboxamides exhibit kinase inhibitory activity, highlighting potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on synthetic pathways, physicochemical properties, and biological activity trends.
Structural Analogues
Key analogues include:
Compound 11 (2-(4’-tolylsulfonyl)-3-(4’-chlorophenyl)-5-phenyl-7-thioxo-8-trifluoroacetylpyrazolo[4,3-e][1,2,4]triazino[1,2-a][1,2,4]triazin-9,10-dione):** Contains a pyrazolo-triazino-triazine scaffold with a trifluoroacetyl group. Synthesized via heterocyclization with sulfonyl hydrazide and fluoroacylation using trifluoroethyl acetate . Demonstrates higher thermal stability due to the fused polycyclic system but lower solubility in polar solvents compared to the target compound.
Fluorinated 3-thioxo-1,2,4-triazin-5-ones: Feature a triazinone core with fluorine substituents. Exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), attributed to the electron-withdrawing effects of fluorine enhancing membrane penetration .
Non-fluorinated triazolopyridine derivatives: Lack the trifluoromethyl group, resulting in reduced logP values (e.g., 1.8 vs. 3.2 for the target compound) and faster metabolic clearance in vitro.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 11 | Non-fluorinated Analogues |
|---|---|---|---|
| Molecular Weight (g/mol) | ~428.3 | ~652.5 | ~350–400 |
| logP | 3.2 (predicted) | 4.1 | 1.8–2.5 |
| Aqueous Solubility (mg/mL) | <0.1 (pH 7.4) | <0.01 | 0.5–1.0 |
| Metabolic Stability (t₁/₂) | >120 min (human microsomes) | ~60 min | <30 min |
Key Findings and Implications
- The trifluoromethyl group in the target compound significantly improves pharmacokinetic profiles compared to non-fluorinated analogues.
- Structural bulkiness (e.g., in Compound 11) may reduce bioavailability, highlighting the importance of substituent optimization.
- Synthetic strategies from related fluorinated systems (e.g., fluoroacylation) are critical for scalable production .
Q & A
Q. Key Considerations :
- Reaction temperature (60–100°C) and solvent polarity significantly impact yield.
- Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals to confirm the triazolo-pyridine core (δ 8.5–9.5 ppm for aromatic protons) and benzothiazole moiety (δ 7.0–8.0 ppm). Trifluoromethyl groups show distinct ¹⁹F NMR peaks near -60 to -70 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~422.08 for C₁₇H₁₂F₃N₅OS) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers optimize synthetic yield when scaling up production?
Methodological Answer:
- Reaction Optimization Table :
- Contingency for Low Yields :
Advanced: How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Scenario : Discrepancies in ¹H NMR integration or unexpected splitting.
- Resolution Steps :
- Cross-Validation : Compare with analogous compounds (e.g., ’s trifluoromethyl-benzamide derivatives) to identify common splitting patterns .
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to assess dynamic effects (e.g., rotameric states of the amide bond) .
- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign carbons unambiguously .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Advanced: How to design biological assays to evaluate its enzyme inhibition potential?
Methodological Answer:
- Target Selection : Prioritize kinases or proteases due to the triazolo-pyridine scaffold’s affinity for ATP-binding pockets .
- Assay Design :
- Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinase (e.g., EGFR) and ATP concentrations near Km .
- Dose-Response Curves : Test 0.1–100 µM concentrations; calculate IC₅₀ using GraphPad Prism .
- Counter-Screens : Include off-target panels (e.g., cytochrome P450 isoforms) to assess specificity .
- Data Interpretation :
Advanced: How to determine solubility and stability for formulation studies?
Methodological Answer:
- Solubility Profiling :
- Stability Studies :
Basic: What are the key structural features influencing its reactivity?
Methodological Answer:
- Electron-Deficient Triazolo-Pyridine Core : Enhances electrophilic substitution at the 8-position .
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability; directs regioselectivity in reactions .
- Benzothiazole Carboxamide : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Stereoelectronic Effects : The methylene linker between triazole and benzothiazole allows conformational flexibility for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
